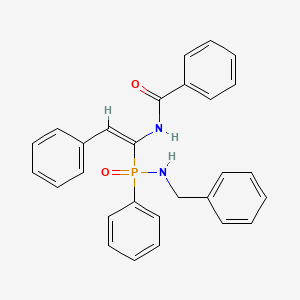

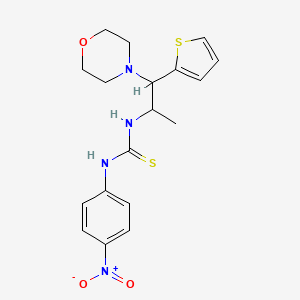

![molecular formula C11H7ClN4S B2912406 N-(2-氯吡啶-3-基)噻唑并[5,4-b]吡啶-2-胺 CAS No. 2319877-15-9](/img/structure/B2912406.png)

N-(2-氯吡啶-3-基)噻唑并[5,4-b]吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine” is a compound that belongs to the class of thiazolo[5,4-b]pyridines . Thiazolo[5,4-b]pyridines are known for their broad spectrum of pharmacological activities, such as antifungal, antibacterial, anti-inflammatory, and antihypertensive properties .

Synthesis Analysis

Thiazolo[5,4-b]pyridines can be efficiently prepared in several steps from commercially available substances . The synthesis involves the use of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for characterization .Molecular Structure Analysis

The molecular structure of “N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine” is characterized by the presence of a thiazolo[5,4-b]pyridine core, which is a heterocyclic compound .科学研究应用

量子化学分析和互变异构

N-(2-氯吡啶-3-基)噻唑并[5,4-b]吡啶-2-胺是一类已对其量子化学性质进行研究的化合物的一部分。这些化合物表现出动态互变异构,并具有二价 N(I) 特性,这对于它们的给电子性质很重要。噻唑和吡啶基团对互变氢的竞争是显着的,影响了这些化合物的电子分布和质子化能 (Bhatia, Malkhede, & Bharatam, 2013)。

对人癌细胞系的抗增殖活性

已经开发出一种用于与 N-(2-氯吡啶-3-基)噻唑并[5,4-b]吡啶-2-胺相关的化合物的单锅合成方法。这些化合物已显示出对人癌细胞系有希望的抗增殖特性,可与顺铂媲美。杂环稠合和苯环中疏水取代基的存在增强了它们的生物效应 (Matysiak 等人,2012)。

无金属合成方法

已经探索了通过氧化 C-S 键形成策略合成 N-(2-氯吡啶-3-基)噻唑并[5,4-b]吡啶-2-胺的生物活性衍生物。该方法因其无金属方法、广泛的底物范围、较短的反应时间和简单的纯化过程而著称 (Mariappan 等人,2016)。

微波辅助合成

已经采用创新的微波辅助合成技术来创建 N-(2-氯吡啶-3-基)噻唑并[5,4-b]吡啶-2-胺的新衍生物。该方法的灵感来自海洋 Topsentine 和 Nortopsentine,提供了这些化合物的有效生产 (Deau 等人,2014)。

作用机制

Thiazolo[5,4-b]pyridines have been found to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth and proliferation . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bond interactions .

属性

IUPAC Name |

N-(2-chloropyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4S/c12-9-7(3-1-5-13-9)15-11-16-8-4-2-6-14-10(8)17-11/h1-6H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZRXQWIGQXRIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)NC3=C(N=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{[1,3]thiazolo[5,4-b]pyridin-2-yl}pyridin-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,8-dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2912328.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2912330.png)

![Benzo[d][1,3]dioxol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2912331.png)

![5-(2-Methylpyrido[3,4-d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2912334.png)

![2-(2-(4-(2-hydroxy-3-((2-methylbut-3-en-2-yl)oxy)propyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2912341.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2912343.png)